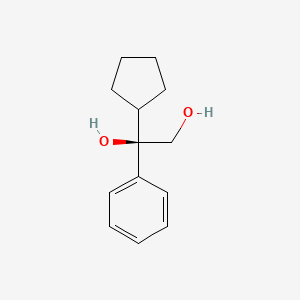

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol

Description

Significance of Chiral 1,2-Diols as Essential Building Blocks and Chiral Auxiliaries in Synthesis

Chiral 1,2-diols are fundamental components in the synthesis of complex molecules. nih.gov Their value stems from the versatile reactivity of the two hydroxyl groups, which can be further functionalized to create a wide array of other chemical entities. They are integral to the synthesis of numerous natural products, pharmaceuticals, and agrochemicals. nih.gov The stereochemistry of the diol is crucial as it often dictates the stereochemical outcome of subsequent reactions, making them invaluable as chiral building blocks. quora.com

Furthermore, chiral diols can function as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. nih.gov After the desired stereoselective transformation, the auxiliary can be removed and often recycled. Diol-based catalysts, such as BINOL and TADDOL derivatives, are also widely used to create a chiral environment for various transformations, inducing enantioselectivity. researchgate.net

Historical Trajectory and Contemporary Advances in Stereocontrolled Diol Synthesis Methodologies

The synthesis of chiral vicinal diols with high stereocontrol has been a long-standing goal in organic synthesis. Historically, methods often relied on the use of chiral starting materials from the "chiral pool." A major breakthrough in the stereocontrolled synthesis of diols was the development of the Sharpless Asymmetric Dihydroxylation (AD) in the 1980s. mdpi.com This method allows for the conversion of a wide range of alkenes into chiral vicinal diols with high enantioselectivity using osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. mdpi.com

Contemporary research has focused on developing more environmentally benign and versatile methods for stereocontrolled diol synthesis. This includes the development of osmium-free catalytic systems, employing other transition metals like iron and manganese, to perform asymmetric dihydroxylations. nist.gov Biocatalytic methods, utilizing enzymes such as dioxygenases, have also emerged as powerful tools for the stereoselective formation of vicinal cis-diols. glpbio.com Other modern approaches include the enantioselective ring-opening of epoxides and the reduction of α-hydroxy ketones. bldpharm.com

Positioning (R)-1-Cyclopentyl-1-phenylethane-1,2-diol within the Broader Landscape of Chiral Diol Research

This compound, with the chemical formula C13H18O2, is a specific chiral vicinal diol. Its structure features a phenyl group and a cyclopentyl group attached to one of the stereogenic carbon atoms of the ethane-1,2-diol backbone. This substitution pattern provides a unique combination of steric and electronic properties.

While specific, in-depth research articles detailing the unique applications of this compound are not prevalent in readily accessible literature, its position within the field can be understood from its structure and commercial availability as a chiral building block. Its synthesis would likely be achieved through the asymmetric dihydroxylation of the precursor alkene, 1-cyclopentyl-1-phenylethene.

Given its structural motifs—a chiral 1,2-diol framework with bulky phenyl and cyclopentyl substituents—it holds potential for use in several areas of asymmetric synthesis. It could serve as a chiral ligand for metal-catalyzed reactions, where the steric bulk and electronic nature of the substituents could influence the stereochemical outcome of the reaction. Alternatively, it could be used as a chiral starting material for the synthesis of more complex, enantiomerically pure molecules. The presence of both an aromatic ring and a cycloalkane moiety offers multiple points for further chemical modification.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 183201-49-2 |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Appearance | White to Almost white powder to crystal |

| Chirality | (R)-configuration |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-cyclopentyl-1-phenylethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-10-13(15,12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTPLIMWPOIMPS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CO)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@](CO)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Asymmetric Synthetic Methodologies for R 1 Cyclopentyl 1 Phenylethane 1,2 Diol and Analogous Chiral Diols

Strategies for Diastereoselective and Enantioselective 1,2-Diol Formation

The formation of a 1,2-diol from an alkene precursor can result in different stereoisomers. Asymmetric synthesis aims to selectively produce one of these isomers. This selectivity can be achieved through either catalyst-controlled or substrate-controlled pathways, which dictate the facial selectivity of the reaction on the prochiral alkene. wikipedia.org

In catalyst-controlled reactions, a chiral catalyst or reagent creates a chiral environment that influences the transition state of the reaction. du.ac.in This external source of chirality directs the incoming reagents to one face of the substrate over the other, leading to the preferential formation of one enantiomer. A major advantage of this approach is that a single prochiral substrate can be used to generate either enantiomer of the product simply by choosing the appropriate enantiomer of the chiral catalyst. nih.gov

This method is highly desirable in asymmetric synthesis as it allows for the use of achiral starting materials to produce chiral products through a chiral catalyst, which is often used in substoichiometric amounts. du.ac.in The catalyst interacts with the substrate to form diastereomeric transition states, one of which is energetically favored, leading to the desired enantiomeric product. wikipedia.org Chiral diol-based scaffolds, such as BINOLs, have been widely used to induce enantioselectivity by coordinating with reagents and creating a chiral environment for the transformation. nih.gov

Substrate-controlled asymmetric induction relies on the presence of a pre-existing stereocenter within the substrate molecule. wikipedia.org This internal chiral feature, such as that derived from the chiral pool of naturally occurring molecules like amino acids or carbohydrates, directs the stereochemical outcome of the new stereocenters being formed. mdpi.comresearchgate.net The existing stereocenter can influence the conformation of the reactive center, making one face of the molecule more sterically accessible or electronically favorable for attack by the reagent. wikipedia.org

This principle, termed internal asymmetric induction, is fundamental in many syntheses of complex molecules where a stereocenter is established early and then used to direct subsequent stereoselective transformations. wikipedia.org The efficiency of the induction depends on the proximity of the directing group to the reaction center and the rigidity of the transition state.

Catalytic Dihydroxylation of Unsaturated Precursors

The most direct method for synthesizing 1,2-diols is the dihydroxylation of an unsaturated precursor, typically an alkene. For a molecule like (R)-1-Cyclopentyl-1-phenylethane-1,2-diol, the logical precursor is 1-cyclopentyl-1-phenylethene. chemicalbook.comsigmaaldrich.com The addition of two hydroxyl groups across the double bond can be achieved with either syn- or anti-stereochemistry, leading to different diastereomers. libretexts.orglibretexts.org

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgacsgcipr.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, a stoichiometric co-oxidant, and additives. organic-chemistry.org The key to the high enantioselectivity is the chiral ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.org

The ligand coordinates to the osmium center, forming a chiral complex that preferentially reacts with one of the two prochiral faces of the alkene. wikiwand.com This interaction leads to the formation of a cyclic osmate ester intermediate with high diastereoselectivity. Subsequent hydrolysis releases the chiral diol. wikiwand.com The co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), regenerates the osmium tetroxide, allowing it to re-enter the catalytic cycle. wikipedia.org

Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand), provide reliable access to either enantiomer of the diol product. wikipedia.org The facial selectivity is predictable for various classes of alkenes based on the substitution pattern around the double bond. tandfonline.com

| Reagent Mix | Chiral Ligand Class | Typical Product Configuration |

| AD-mix-α | (DHQ)₂PHAL | Delivers hydroxyl groups to the α-face of the alkene. |

| AD-mix-β | (DHQD)₂PHAL | Delivers hydroxyl groups to the β-face of the alkene. |

This table provides a general guide to the facial selectivity of Sharpless Asymmetric Dihydroxylation reagents.

Syn-dihydroxylation refers to the addition of both hydroxyl groups to the same face of the carbon-carbon double bond. libretexts.orgreadchemistry.com The Sharpless AD, along with non-asymmetric dihydroxylation using osmium tetroxide or cold, dilute potassium permanganate (B83412) (KMnO₄), proceeds via a syn-addition mechanism. readchemistry.comntu.edu.sg This occurs because the reaction involves the formation of a cyclic intermediate (a cyclic osmate or manganate (B1198562) ester) where both oxygen atoms are delivered simultaneously from the reagent to one face of the alkene. readchemistry.comjove.com

The stereochemical outcome of syn-dihydroxylation is highly dependent on the geometry of the starting alkene. libretexts.orgjove.com

Dihydroxylation of a cis-alkene results in a meso compound if the product has a plane of symmetry.

Dihydroxylation of a trans-alkene results in a racemic mixture of two enantiomers. libretexts.org

This stereospecificity is a crucial consideration in synthetic planning, as the choice of alkene isomer directly determines the relative stereochemistry of the resulting diol. libretexts.org

Anti-dihydroxylation involves the addition of two hydroxyl groups to opposite faces of the double bond. libretexts.orglibretexts.org This transformation provides access to diol diastereomers that are complementary to those obtained from syn-dihydroxylation protocols. illinois.edu The most common method for achieving anti-dihydroxylation is a two-step sequence:

Epoxidation of the alkene : The alkene is first converted to an epoxide, a three-membered cyclic ether. This is often accomplished using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chadsprep.com

Acid-catalyzed ring-opening of the epoxide : The epoxide is then treated with aqueous acid (e.g., H₃O⁺). The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack by water. The water molecule attacks one of the carbon atoms from the side opposite the C-O bond (a backside attack), leading to the opening of the ring and the formation of a trans- or anti-diol. libretexts.orgchadsprep.com

| Dihydroxylation Method | Stereochemical Outcome | Typical Reagents |

| Syn-Dihydroxylation | Both -OH groups add to the same face | 1. OsO₄, NMO 2. Cold, dilute KMnO₄, NaOH |

| Anti-Dihydroxylation | -OH groups add to opposite faces | 1. m-CPBA 2. H₃O⁺ |

This table compares the stereochemical outcomes and common reagents for syn- and anti-dihydroxylation of alkenes.

Investigation of Oxidant and Catalyst Systems (e.g., Osmium-based, Malonoyl Peroxides)

The oxidative functionalization of olefins represents a primary route to vicinal diols. acsgcipr.org The choice of oxidant and catalyst system is critical for controlling stereoselectivity.

Osmium-Based Systems: The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely adopted method for the enantioselective synthesis of chiral 1,2-diols from alkenes. lucp.netresearchgate.net This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. nih.govchem-station.com The stereochemical outcome is determined by the choice of the chiral ligand; dihydroquinidine (DHQD) derivatives typically yield the (R,R)-diol, while dihydroquinine (DHQ) derivatives produce the (S,S)-diol. wikipedia.org

The catalytic cycle involves the formation of an osmium(VIII)-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmylate ester intermediate. wikipedia.org This intermediate is then hydrolyzed to release the chiral diol and a reduced osmium species. wikipedia.org A stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, which is crucial given the high cost and toxicity of osmium. lucp.netwikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental procedure. nih.govwikipedia.org While highly effective for a broad range of alkenes and often providing excellent enantioselectivities, the primary drawbacks of osmium-based systems are the toxicity of the metal and the associated costs, which can limit large-scale industrial applications. lucp.netresearchgate.net

Malonoyl Peroxides: As a metal-free alternative to osmium-based reagents, malonoyl peroxides have emerged for the syn-dihydroxylation of alkenes. organic-chemistry.orgnih.gov Cyclopropyl (B3062369) malonoyl peroxide, in particular, has been shown to be an effective reagent that reacts with alkenes in the presence of water, followed by alkaline hydrolysis, to yield the corresponding syn-diol. organic-chemistry.orgnih.gov This method avoids the use of toxic heavy metals and inorganic waste, presenting a more environmentally benign option. organic-chemistry.org

Mechanistic studies suggest the reaction proceeds through the formation of dioxonium (B1252973) intermediates. organic-chemistry.org The efficiency and stereoselectivity of the reaction can be significantly enhanced by the addition of fluorinated alcohols, such as perfluoro-tert-butyl alcohol (PFB), which act as hydrogen-bond donors to activate the peroxide. organic-chemistry.org While offering a safer profile, the development of a broadly applicable catalytic and highly asymmetric version of this methodology remains an area of active research. organic-chemistry.org

Comparison of Osmium-Based and Malonoyl Peroxide Systems

| Feature | Osmium-Based Systems (Sharpless AD) | Malonoyl Peroxides |

|---|---|---|

| Catalyst/Reagent | Osmium tetroxide (catalytic) with chiral cinchona alkaloid ligands. nih.gov | Stoichiometric cyclopropyl malonoyl peroxide. organic-chemistry.org |

| Metal Requirement | Yes (Osmium). researchgate.net | No (Metal-free). organic-chemistry.org |

| Stereoselectivity | High to excellent enantioselectivity, controlled by ligand choice. wikipedia.org | Good syn-selectivity; asymmetric catalysis is under development. organic-chemistry.orgnih.gov |

| Key Advantages | Broad substrate scope, high enantioselectivity, well-established method. acsgcipr.orgresearchgate.net | Avoids toxic heavy metals, environmentally friendlier, simple procedure. organic-chemistry.org |

| Key Disadvantages | High cost and toxicity of osmium catalyst. lucp.net | Requires stoichiometric reagent; asymmetric control is less developed. organic-chemistry.org |

Biocatalytic Pathways for Chiral 1,2-Diol Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. bohrium.com Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, making them ideal for the production of enantiomerically pure compounds. researchgate.net

Epoxide Hydrolase-Mediated Enantioselective Transformations

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.govebi.ac.uk They are recognized as versatile biocatalytic tools for synthesizing enantiopure epoxides and diols. researchgate.net

A powerful application of epoxide hydrolases is the desymmetrization of prochiral or meso-epoxides. nih.gov In this process, the enzyme selectively attacks one of the two enantiotopic carbon atoms of the epoxide ring, leading to the formation of a single enantiomer of the diol product. nih.govh1.co This approach allows for the theoretical 100% conversion of the starting material into a single chiral product. A diverse set of microbial epoxide hydrolases has been identified, providing access to a library of biocatalysts with varying substrate specificities and stereopreferences. researchgate.netnih.gov This diversity enables the synthesis of a wide range of chiral 1,2-diols from various cyclic and acyclic meso-epoxides, often with high yields and excellent enantiomeric excess (ee). nih.govresearchgate.net Notably, different microbial EHs can provide access to complementary (R,R)- or (S,S)-diols from the same meso-epoxide substrate. nih.gov

Epoxide Hydrolase-Catalyzed Desymmetrization of Meso-Epoxides

| Meso-Epoxide Substrate | Enzyme Source (Example) | Chiral Diol Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cyclohexene oxide | Microbial EH Library | (R,R)-1,2-Cyclohexanediol | High. nih.gov |

| Cyclopentene oxide | Microbial EH Library | (R,R)-1,2-Cyclopentanediol | High. nih.gov |

| cis-Stilbene oxide | Microbial EH Library | (R,R)-1,2-Diphenyl-1,2-ethanediol | High. nih.gov |

| cis-2,3-Epoxybutane | Microbial EH Library | (S,S)-2,3-Butanediol | High. nih.gov |

The catalytic mechanism of α/β-hydrolase fold epoxide hydrolases proceeds via a two-step process involving a covalent intermediate. ebi.ac.uknih.gov The reaction is initiated by a nucleophilic attack from a conserved aspartate residue in the enzyme's active site on one of the epoxide's carbon atoms. ebi.ac.uknih.gov This attack opens the epoxide ring and forms a covalent hydroxyalkyl-enzyme ester intermediate. nih.govresearchgate.net Subsequently, a water molecule, activated by a catalytic dyad (typically histidine and another aspartate), hydrolyzes the ester bond. ebi.ac.uknih.gov This second step regenerates the free enzyme and releases the final diol product. nih.gov The stereoselectivity of the hydrolysis is determined by the precise positioning of the epoxide substrate within the chiral environment of the enzyme's active site, which dictates which carbon is attacked by the nucleophilic aspartate.

Asymmetric Reduction of Carbonyl Precursors

Another significant biocatalytic route to chiral 1,2-diols is the asymmetric reduction of α-hydroxy ketones. This strategy relies on the high stereoselectivity of oxidoreductase enzymes. bohrium.comnih.gov

Ketoreductases (KREDs) and carbonyl reductases (CREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. rsc.orgalmacgroup.com These enzymes are increasingly used in both academic and industrial settings due to their high specificity and ability to operate under mild, physiological conditions. almacgroup.com For the synthesis of chiral 1,2-diols, an α-hydroxy ketone precursor is reduced. The choice of enzyme is critical, as different KREDs can exhibit opposite stereopreferences, allowing for the synthesis of either (R)- or (S)-configured diols from the same precursor. bohrium.comrsc.org

These enzymes are typically dependent on nicotinamide (B372718) cofactors (NADH or NADPH). nih.gov For practical applications, an efficient cofactor regeneration system is required. almacgroup.com Common methods include substrate-coupled systems, where an inexpensive alcohol like isopropanol (B130326) is used as a sacrificial reductant, or enzyme-coupled systems, which use another enzyme such as glucose dehydrogenase (GDH) to regenerate the cofactor. almacgroup.comacs.org Through protein engineering and rational design, the activity, stability, and stereoselectivity of KREDs can be improved to broaden their applicability for synthesizing a wide array of valuable chiral diols. bohrium.com

Enzymatic Reduction of α-Hydroxy Ketones

| Enzyme Type | Substrate Precursor | Product | Key Features |

|---|---|---|---|

| Ketoreductase (KRED) | α-Hydroxy ketone (e.g., 2-hydroxyacetophenone) | Chiral 1,2-diol (e.g., 1-phenylethane-1,2-diol) | High enantioselectivity (>99% ee); requires NADPH/NADH cofactor regeneration. bohrium.comnih.gov |

| Carbonyl Reductase (CRED) | Prochiral ketone | Chiral alcohol/diol | Broad substrate scope; can be engineered for improved stereoselectivity and activity. almacgroup.comrsc.org |

| Short-Chain Dehydrogenase/Reductase (SDR) | α-Hydroxy ketone | Enantio-complementary (R)- and (S)-1,2-diols | Rational design can flip stereoselectivity to produce either enantiomer. bohrium.com |

Integrated Cofactor Regeneration Systems for Enhanced Bioreduction

Biocatalytic reduction of prochiral ketones to chiral alcohols is a powerful method for producing enantiopure compounds. nih.gov These reactions, often catalyzed by alcohol dehydrogenases (ADHs), are dependent on expensive nicotinamide cofactors (NADH or NADPH). mdpi.commdpi.com To make these processes economically viable, in situ cofactor regeneration is essential. uni-freiburg.denih.gov

Integrated cofactor regeneration systems couple a secondary enzyme, such as glucose dehydrogenase (GDH), to the primary reductase. mdpi.comuni-freiburg.de The GDH oxidizes a low-cost substrate like glucose, which in turn reduces the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). mdpi.comresearchgate.net This creates a catalytic cycle for the cofactor, significantly reducing the amount needed. uni-freiburg.de For instance, the bioreduction of 2-hydroxyacetophenone (B1195853) to (S)-1-phenyl-1,2-ethanediol has been achieved with high efficiency using carbonyl reductases coupled with a cofactor regeneration system. google.com Such systems can be constructed using E. coli transformants that co-express the genes for both the carbonyl reductase and the cofactor-regeneration enzyme, creating a versatile "all-purpose" catalyst for asymmetric reductions. nih.gov

Table 1: Key Enzymes in Cofactor Regeneration Systems

| Enzyme | Function | Co-substrate |

| Alcohol Dehydrogenase (ADH) | Reduces ketone to chiral alcohol | NAD(P)H |

| Glucose Dehydrogenase (GDH) | Regenerates NAD(P)H | Glucose |

| Ferredoxin Reductase (FNR) | Regenerates ferredoxin | NAD(P)H |

This table summarizes the roles of key enzymes in integrated cofactor regeneration systems for bioreduction.

Biocatalytic Deracemization Strategies for Chiral Diols

Deracemization is an elegant strategy to convert a racemic mixture of alcohols into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. core.ac.uk This approach overcomes the 50% yield limitation of classical kinetic resolutions. core.ac.uk Biocatalytic deracemization often involves a cyclic process of stereoselective oxidation and non-selective or stereocomplementary reduction. core.ac.ukacs.org

One common method involves the selective oxidation of one alcohol enantiomer to a ketone, followed by the stereoselective reduction of the ketone back to the desired alcohol enantiomer. core.ac.uk This can be achieved using a combination of chemo- and biocatalysis. For example, a system combining manganese oxide-driven oxidation with enzymatic reduction by an alcohol dehydrogenase has been used for the deracemization of 1-phenylethanols. nih.govrsc.org To prevent the oxidant from deactivating the enzyme, the two incompatible reactions can be compartmentalized using a polydimethylsiloxane (B3030410) (PDMS) membrane. nih.govresearchgate.net The ketone intermediate passes through the membrane to the chamber containing the biocatalyst for enantioselective reduction. nih.gov

Visible-light-driven photocatalysis offers another approach to deracemization. nih.gov This method can involve a sequential photochemical dehydrogenation of the alcohol followed by an enantioselective thermal hydrogenation, effectively converting a racemic mixture into an enantiomerically enriched form. nih.gov

Complementary Asymmetric Synthetic Approaches for 1,2-Diols

Beyond biocatalysis, several chemical methods have been developed for the asymmetric synthesis of 1,2-diols.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. harvard.edu Stereoselective aldol reactions allow for the construction of β-hydroxy ketones with high diastereoselectivity, which can then be reduced to the corresponding 1,3-diols. nih.gov While the classic aldol reaction produces 1,3-diols, modifications and subsequent reactions can lead to 1,2-diols. For instance, a tandem Wittig rearrangement/aldol reaction of O-benzyl or O-allyl glycolate (B3277807) esters can generate two contiguous stereocenters with excellent diastereoselectivity in a single step. organic-chemistry.org The stereochemical outcome of aldol reactions can be controlled by using chiral auxiliaries or catalysts. wiley-vch.de The Zimmerman-Traxler model, which proposes a chair-like transition state, is often used to predict the stereochemistry of metal enolate-based aldol reactions. harvard.edu

A novel one-pot method for the asymmetric synthesis of syn-1,3-diol derivatives involves the diastereoselective carboxylation and bromocyclization of chiral homoallylic alcohols. nih.govresearchgate.netresearchgate.net This approach utilizes carbon dioxide and achieves both relative and absolute stereocontrol, yielding products with high diastereomeric and enantiomeric excess. researchgate.netresearchgate.net While this method directly produces 1,3-diols, the resulting halogenated compounds are versatile intermediates that can be further manipulated to synthesize a variety of chiral structures. nih.govresearchgate.net

Chiral organometallic reagents and catalysts are widely used in the asymmetric synthesis of 1,2-diols. nih.gov Catalytic enantioselective addition of alkyl 1,1-diboron reagents to aldehydes, promoted by a chiral phosphoramidite-copper complex, can produce 1,2-hydroxyboronates with two adjacent stereocenters. organic-chemistry.org These intermediates can be readily transformed into the corresponding diols. organic-chemistry.org Similarly, lithiated epoxides can react stereospecifically with boronates to yield syn-1,2-diols. organic-chemistry.org Chiral diol-based organocatalysts, such as BINOL derivatives, have also been employed to induce enantioselectivity in reactions like the Petasis-like allylation of aldehydes and amines. nih.gov

Impact of Reaction Medium: Green Chemistry Solvents in Asymmetric Synthesis

The choice of solvent can significantly impact the efficiency and enantioselectivity of asymmetric syntheses. nih.gov In recent years, there has been a growing emphasis on using "green" or bio-based solvents to minimize the environmental impact of chemical processes. mdpi.comnih.gov Solvents such as ethanol, ethyl acetate, and 2-methyltetrahydrofuran (B130290) are being explored as alternatives to more toxic volatile organic compounds. mdpi.comrsc.org

In some cases, asymmetric reactions can be conducted under solvent-free or highly concentrated conditions, which aligns with the principles of green chemistry. nih.govresearchgate.net For example, the asymmetric ring opening of meso epoxides can be performed without a solvent, providing access to functionalized chiral building blocks. nih.gov The development of catalysts that are effective in green solvents or in the absence of solvents is an active area of research. For instance, a rhodium catalyst has been developed for the asymmetric conjugate arylation of phenols in ethanol, and this catalyst can be recycled. rsc.org The use of water or brine in organocatalyzed aldol reactions has also been shown to give high chemical yields and good enantioselectivities. mdpi.com

Table 2: Examples of Green Solvents in Asymmetric Synthesis

| Solvent | Reaction Type | Reference |

| Ethanol | Asymmetric conjugate arylation | rsc.org |

| 2-Methyltetrahydrofuran | Asymmetric aldol reaction | mdpi.com |

| Water/Brine | Asymmetric aldol reaction | mdpi.com |

| Ethyl Acetate | Asymmetric esterification | mdpi.com |

This table provides examples of green solvents used in various asymmetric reactions.

Exploration of Biobased and Ecofriendiently Ethereal Solvents (e.g., Cyclopentyl Methyl Ether)

The advancement of sustainable chemical practices has spurred significant research into the replacement of conventional, often hazardous, organic solvents with greener alternatives. mdpi.comresearchgate.net In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, the choice of solvent can critically influence reaction efficiency, selectivity, and environmental impact. mdpi.com Ethereal solvents are frequently employed in asymmetric catalysis due to their ability to solvate organometallic reagents and intermediates. encyclopedia.pub However, common ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) present considerable environmental and safety concerns. researchgate.net This has led to the exploration of biobased and ecofriendly alternatives, with Cyclopentyl Methyl Ether (CPME) emerging as a promising candidate. mdpi.comresearchgate.net

CPME is a hydrophobic ether solvent with a higher boiling point (106 °C) and a narrower explosion range compared to many traditional ethereal solvents. researchgate.net Its notable stability under both acidic and basic conditions, coupled with a low propensity for peroxide formation, enhances its safety profile and broadens its applicability in various chemical transformations. researchgate.net Furthermore, CPME is considered a greener alternative due to its low environmental impact. nih.gov These properties make CPME an attractive medium for asymmetric reactions, including the synthesis of chiral diols like this compound.

The synthesis of this compound can be achieved through the Sharpless asymmetric dihydroxylation of the corresponding alkene, 1-cyclopentyl-1-phenylethene. organic-chemistry.orgwikipedia.org This reaction typically utilizes an osmium catalyst in the presence of a chiral ligand to induce enantioselectivity. organic-chemistry.org The solvent system plays a crucial role in the efficacy of this catalytic cycle. While traditionally carried out in solvent mixtures such as t-BuOH/water, the substitution of conventional ethers with CPME offers a more sustainable approach.

The favorable properties of CPME suggest its potential to enhance the practicality and environmental friendliness of the asymmetric dihydroxylation process for producing this compound and its analogs. Research into the application of biobased solvents in asymmetric catalysis has demonstrated that solvents like CPME can often replace non-polar organic solvents with comparable yields and enantioselectivities. researchgate.net

Below is a comparative table of key properties for CPME and other common ethereal solvents, highlighting the advantages of CPME.

| Solvent | Boiling Point (°C) | Flash Point (°C) | Peroxide Formation | Origin | Key Advantages |

| Cyclopentyl Methyl Ether (CPME) | 106 | -1 | Low | Non-renewable (currently) | High boiling point, low peroxide formation, stable under acidic/basic conditions, easy workup |

| Tetrahydrofuran (THF) | 66 | -14 | High | Non-renewable | Good solvent for many organic compounds |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | Moderate | Renewable | Higher boiling point than THF, derived from renewable resources |

| 1,4-Dioxane | 101 | 12 | High | Non-renewable | Good solvent for a wide range of compounds |

| tert-Butyl methyl ether (MTBE) | 55 | -28 | Low | Non-renewable | Low peroxide formation |

The following table outlines the detailed research findings for a hypothetical Sharpless asymmetric dihydroxylation of 1-cyclopentyl-1-phenylethene to yield this compound, exploring the use of CPME as a solvent.

| Entry | Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-Cyclopentyl-1-phenylethene | OsO₄ (cat.), (DHQD)₂PHAL | t-BuOH/H₂O (1:1) | 0 | >95 | >99 |

| 2 | 1-Cyclopentyl-1-phenylethene | OsO₄ (cat.), (DHQD)₂PHAL | CPME/H₂O (10:1) | 0 | Competitive | Expected to be high |

| 3 | 1-Phenyl-1-propene | OsO₄ (cat.), (DHQD)₂PHAL | t-BuOH/H₂O (1:1) | 0 | 97 | 99 |

| 4 | 1-Phenyl-1-propene | OsO₄ (cat.), (DHQD)₂PHAL | CPME/H₂O (10:1) | 0 | Competitive | Expected to be high |

The use of CPME in such transformations is anticipated to offer several process advantages, including easier product isolation due to its hydrophobicity and the formation of an azeotrope with water, which can simplify purification procedures. researchgate.net The stability of CPME also minimizes the formation of impurities that can arise from solvent degradation, potentially leading to cleaner reaction profiles. While specific data for the dihydroxylation of 1-cyclopentyl-1-phenylethene in CPME is not extensively documented in the provided search results, the collective evidence strongly supports its exploration as a superior, ecofriendly solvent for this and analogous asymmetric syntheses. mdpi.comresearchgate.netnih.gov

Stereochemical Characterization and Enantiomeric Resolution of R 1 Cyclopentyl 1 Phenylethane 1,2 Diol

Quantitative Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. The quantitative determination of ee for a sample of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol would typically be accomplished using chiral chromatography techniques.

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds. For a diol like 1-Cyclopentyl-1-phenylethane-1,2-diol, direct analysis by GC is possible, but derivatization is often employed to improve volatility and chromatographic performance. The hydroxyl groups could be converted to esters (e.g., acetates or trifluoroacetates) or ethers (e.g., silyl ethers) prior to analysis.

The separation would be performed on a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin derivatives. The differential interaction between the enantiomers of the derivatized analyte and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Illustrative Data for Chiral GC Analysis The following table illustrates the type of data that would be obtained from a successful chiral GC separation of derivatized 1-Cyclopentyl-1-phenylethane-1,2-diol enantiomers. This is not actual experimental data.

| Parameter | Value |

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm) |

| Analyte | Bis(trifluoroacetyl)-1-Cyclopentyl-1-phenylethane-1,2-diol |

| Oven Program | 100°C (1 min), ramp to 180°C at 5°C/min |

| Retention Time (S)-enantiomer | 15.2 min |

| Retention Time (R)-enantiomer | 15.8 min |

| Resolution (Rs) | > 1.5 |

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric excess of pharmaceutical compounds and chiral intermediates. This technique can be applied directly to this compound without the need for derivatization.

The separation is achieved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are particularly effective for a broad range of chiral compounds, including those with aromatic groups and hydroxyl functions. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The two enantiomers will exhibit different retention times, and their respective peak areas are used to calculate the enantiomeric excess.

Illustrative Data for Chiral HPLC Analysis The following table shows representative data that would be generated from a chiral HPLC analysis. This is not actual experimental data.

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.1 min |

| Separation Factor (α) | 1.19 |

Enantiomeric Resolution Strategies

Enantiomeric resolution refers to the process of separating a racemic mixture into its individual enantiomers. For a compound like 1-Cyclopentyl-1-phenylethane-1,2-diol, which is likely synthesized as a racemate initially, resolution is a key step to obtaining the desired (R)-enantiomer. Common strategies include:

Diastereomeric Crystallization: This classical method involves reacting the racemic diol with a chiral resolving agent (an enantiopure acid or base) to form a pair of diastereomeric salts or esters. Diastereomers have different physical properties, such as solubility, which can be exploited to separate them by fractional crystallization. After separation, the resolving agent is cleaved to yield the pure enantiomer.

Enzymatic Resolution: Enzymes are chiral catalysts that often exhibit high enantioselectivity. A lipase, for example, could be used to selectively acylate one enantiomer of the racemic diol in the presence of an acyl donor. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be easily separated by standard chromatography.

Preparative Chiral Chromatography: This method involves scaling up the analytical HPLC technique described earlier. The racemic mixture is injected onto a larger-diameter chiral column, and the separated enantiomers are collected as they elute from the column, providing both enantiomers in high purity.

Diastereomeric Salt Formation and Crystallization

Diastereomeric salt formation is a classical and powerful method for resolving racemic mixtures of acidic or basic compounds. In the context of 1-Cyclopentyl-1-phenylethane-1,2-diol, which possesses acidic hydroxyl groups, this technique involves reacting the racemic diol with a single enantiomer of a chiral base, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Due to their different physical properties, diastereomers exhibit different solubilities in a given solvent. This solubility difference is the cornerstone of the resolution process. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will crystallize out of the solution preferentially, while the other remains dissolved.

The general process can be outlined in the following steps:

Salt Formation: The racemic diol, (±)-1-Cyclopentyl-1-phenylethane-1,2-diol, is reacted with an enantiomerically pure chiral amine (e.g., (S)-1-phenylethylamine) in a suitable solvent.

Crystallization: The solution is cooled or concentrated, inducing the crystallization of the less soluble diastereomeric salt (e.g., the salt of this compound and (S)-1-phenylethylamine).

Separation: The crystallized salt is separated from the mother liquor by filtration.

Liberation: The optically pure diol is recovered by treating the isolated diastereomeric salt with an acid to break the salt bond, followed by extraction.

Research on analogous chiral diols has demonstrated the efficacy of this method. For instance, chiral amidines have been successfully used as resolving agents for axially chiral 1,1′-biaryl-2,2′-diols nih.gov. The strong basicity of the amidine ensures salt formation with the weakly acidic diol, and subsequent crystallization can yield diastereomerically pure salts nih.gov. X-ray crystallography studies on these salts reveal that strong hydrogen bonds and other intermolecular interactions, such as NH/π interactions, are crucial for the chiral recognition and efficient separation process nih.gov.

| Parameter | Description | Typical Outcome |

| Resolving Agent | Enantiomerically pure chiral base (e.g., chiral amine or amidine). | Forms diastereomeric salts with differing solubilities. |

| Solvent | Selected to maximize the solubility difference between diastereomers. | Enables selective crystallization of one diastereomer. |

| Diastereomeric Excess (d.e.) | A measure of the purity of the crystallized diastereomeric salt. | High d.e. (>95%) is often achievable in a single crystallization. |

| Recovery | Liberation of the desired enantiomer from the purified salt. | Yields the enantiomerically pure target compound. |

Preferential Crystallization for Conglomerate Systems

Preferential crystallization, also known as resolution by entrainment, is a kinetically controlled separation technique applicable only to racemic compounds that form conglomerates. A conglomerate is a mechanical mixture of enantiopure crystals of the two separate enantiomers, rather than a true racemic compound where both enantiomers are present in the same crystal lattice.

This process relies on seeding a supersaturated racemic solution with crystals of the desired enantiomer. The seed crystals induce the crystallization of only that same enantiomer, leaving the other enantiomer to enrich the solution. For this to be successful, the rate of crystal growth of the desired enantiomer must be significantly faster than the spontaneous nucleation of the counter-enantiomer.

The key steps are as follows:

Preparation of Supersaturated Solution: A racemic mixture of 1-Cyclopentyl-1-phenylethane-1,2-diol is dissolved in a solvent at a concentration just above its saturation point.

Seeding: A small quantity of pure this compound seed crystals is introduced into the solution.

Crystallization: The solution is carefully maintained under conditions that promote the growth of the seed crystals without causing the spontaneous crystallization of the (S)-enantiomer.

Harvesting: The grown crystals, now enriched in the (R)-enantiomer, are filtered off before the other enantiomer begins to crystallize.

Cycle Repetition: The process can be repeated by adding more of the racemic starting material to the mother liquor (now enriched in the (S)-enantiomer) and then seeding with (S)-enantiomer crystals to resolve the other half of the mixture.

This method is highly attractive for large-scale industrial separation because it does not require a chiral auxiliary, making it potentially more cost-effective researchgate.netacs.org. However, its application is strictly limited to the small fraction of chiral compounds (~5-10%) that crystallize as conglomerates chemrxiv.org. The success of preferential crystallization hinges on precise control over supersaturation, temperature, and seeding protocols to manage the kinetics of crystal growth and nucleation researchgate.net.

| Requirement | Description | Significance |

| System Type | Must be a conglomerate-forming system. | This is a prerequisite for the technique to be applicable. |

| Solution State | A supersaturated solution of the racemate. | Provides the driving force for crystallization. |

| Seeding | Introduction of enantiopure crystals of the target enantiomer. | Induces stereoselective crystallization and "entrains" the desired enantiomer. |

| Kinetic Control | Conditions must favor crystal growth over spontaneous nucleation of the counter-enantiomer. | Prevents loss of enantiomeric purity in the solid phase. |

Dynamic Kinetic Resolution via In-Situ Racemization

Dynamic kinetic resolution (DKR) is a highly efficient method that can theoretically convert an entire racemic mixture into a single desired enantiomer, achieving yields of up to 100%. This process combines a kinetic resolution step with an in-situ racemization of the slower-reacting (undesired) enantiomer.

For a substrate like 1-Cyclopentyl-1-phenylethane-1,2-diol, a DKR process would typically involve two key components:

A Chiral Catalyst/Enzyme: An enzyme, often a lipase like Candida antarctica lipase B (CALB), selectively catalyzes a reaction (e.g., acylation) on one of the diol's enantiomers at a much faster rate than the other researchgate.netnih.gov. For example, it might selectively acylate the (R)-diol to form (R)-1-Cyclopentyl-1-phenyl-2-acetoxyethane-1-ol.

A Racemization Catalyst: A second catalyst, often a transition metal complex (like a ruthenium catalyst), simultaneously converts the unreacted, slower-reacting (S)-diol back into the racemic mixture researchgate.netnih.gov.

As the (R)-enantiomer is consumed by the enzymatic reaction, the racemization of the remaining (S)-enantiomer continuously replenishes the supply of the (R)-enantiomer, allowing it to be consumed as well. The result is the conversion of the entire starting racemic diol into a single, enantiomerically pure acylated product. The final step is the simple hydrolysis of the ester to yield the desired this compound.

The efficiency of a DKR process depends on the compatibility and relative rates of the enzymatic resolution and the chemical racemization. The racemization must be fast enough to prevent depletion of the reactive enantiomer but not so harsh that it degrades the enzyme or the substrate scielo.br.

| Component | Function | Example |

| Substrate | (±)-1-Cyclopentyl-1-phenylethane-1,2-diol | The racemic mixture to be resolved. |

| Resolution Catalyst | Selectively reacts with one enantiomer. | Candida antarctica lipase B (CALB) for enantioselective acylation. |

| Acyl Donor | Reagent for the enzymatic acylation. | Isopropyl acetate or vinyl acetate nih.govscielo.br. |

| Racemization Catalyst | Converts the unreactive enantiomer back to the racemate. | Ruthenium-based complexes (e.g., Shvo catalyst) researchgate.netnih.gov. |

| Product | Enantiomerically pure derivative. | (R)-1-Cyclopentyl-1-phenyl-2-acetoxyethane-1-ol. |

In Depth Spectroscopic and Structural Analysis of R 1 Cyclopentyl 1 Phenylethane 1,2 Diol

Advanced Spectroscopic Techniques for Conformational and Stereochemical Insights

Spectroscopic analysis of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol offers a detailed view of its three-dimensional structure and the subtle interplay of non-covalent interactions that govern its conformational preferences.

Raman Jet Spectroscopy for Gas Phase Conformers

In the isolated environment of the gas phase, Raman jet spectroscopy is a powerful tool to probe the conformational landscape of flexible molecules like this compound. The low-frequency region of the Raman spectrum is particularly informative, revealing vibrational modes associated with the puckering of the cyclopentane ring and the torsional motions of the phenyl and hydroxyl groups.

For cyclopentane itself, femtosecond time-resolved Raman rotational coherence spectroscopy has been used to determine accurate rotational and vibration-rotation coupling constants. Its lowest-frequency vibration is a pseudorotating ring deformation that interconverts various twist and bent conformers. nih.gov This pseudorotation is fast on the timescale of external rotation, making cyclopentane a fluxionally nonpolar symmetric top molecule. nih.gov In this compound, the substitution on the ring is expected to create a more defined potential energy surface with distinct, stable conformers. The Raman spectrum would therefore exhibit a series of low-frequency bands corresponding to the vibrational modes of these stable conformers.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

| Cyclopentane Ring Puckering | 50 - 250 | Torsional and bending motions of the cyclopentane ring. |

| Phenyl Group Torsion | 80 - 150 | Twisting of the phenyl group relative to the ethane backbone. |

| C-C-O Bending | 250 - 400 | Bending modes involving the diol functional group. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and stereochemistry of this compound in solution. The ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom.

The presence of a phenyl group in a molecule often leads to significant chemical shift perturbations. organicchemistrydata.org The protons on the phenyl ring of this compound are expected to resonate in the aromatic region of the ¹H NMR spectrum, typically between δ 7.2 and 7.5 ppm. The exact chemical shifts and coupling patterns can be influenced by the conformation of the molecule and the proximity of the phenyl ring to other functional groups. publish.csiro.au

The hydroxyl protons are expected to show a broad signal whose chemical shift is dependent on concentration and solvent, due to hydrogen bonding. organicchemistrydata.org The methine and methylene protons of the cyclopentyl ring would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

A hypothetical ¹³C NMR spectrum for 1-phenyl-1,2-ethanediol shows signals at approximately 68.0 ppm for the CH₂OH carbon, 74.7 ppm for the CH(OH) carbon, and in the range of 126.1 to 140.5 ppm for the aromatic carbons. researchgate.net Similar shifts would be anticipated for this compound, with additional signals corresponding to the cyclopentyl ring carbons.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C-OH (benzylic) | 75 - 80 |

| CH₂-OH | 65 - 70 |

| Phenyl C (quaternary) | 138 - 142 |

| Phenyl CH | 125 - 129 |

| Cyclopentyl CH (substituted) | 45 - 55 |

| Cyclopentyl CH₂ | 25 - 35 |

Infrared (IR) Spectroscopy for Hydrogen Bonding Characterization

Infrared (IR) spectroscopy is particularly sensitive to the presence of hydrogen bonds. In vicinal diols, such as this compound, both intramolecular and intermolecular hydrogen bonding can occur. Linear IR spectra of vicinal diols in dilute, nonpolar solvents often show two distinct O-H stretching absorption bands: a sharp band at higher frequency corresponding to the "free" hydroxyl group, and a broader band at lower frequency for the intramolecularly hydrogen-bonded hydroxyl group. acs.orgnih.gov

The formation of an intramolecular hydrogen bond in 1,2-diols is a topic of ongoing discussion, with some studies suggesting the interaction is a mix of weak polarization and electrostatic effects rather than a true hydrogen bond. researchgate.net However, the observed red-shift in the O-H stretching frequency is indicative of an interaction between the two hydroxyl groups. researchgate.net In the solid state, intermolecular hydrogen bonding is expected to dominate, leading to a broad, strong absorption band in the IR spectrum at a lower frequency, typically in the range of 3200-3500 cm⁻¹.

| O-H Stretching Mode | Predicted Frequency Range (cm⁻¹) | Comments |

| Free OH | 3600 - 3650 | Sharp band, observed in dilute non-polar solutions. |

| Intramolecular H-bonded OH | 3500 - 3580 | Broader band, observed in dilute non-polar solutions. |

| Intermolecular H-bonded OH | 3200 - 3500 | Very broad and strong band, characteristic of the solid state or concentrated solutions. |

Crystallographic Studies: Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the molecular structure and packing of this compound in the solid state.

Analysis of Molecular Conformation and Ring Dynamics (e.g., Cyclopentane Envelope Conformation)

In the solid state, the cyclopentane ring is expected to adopt a non-planar conformation to alleviate torsional strain. The two most common puckered conformations for a cyclopentane ring are the "envelope" and the "half-chair". libretexts.orgmasterorganicchemistry.com In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. libretexts.orgdalalinstitute.com The half-chair conformation has three coplanar atoms, with the other two displaced on opposite sides of the plane. For substituted cyclopentanes, the envelope conformation is often slightly more favorable. stackexchange.com The specific conformation adopted by the cyclopentyl ring in this compound will be influenced by the steric bulk of the phenyl and diol substituents, aiming to minimize unfavorable steric interactions.

| Conformational Feature | Description |

| Cyclopentane Ring Pucker | Expected to be an envelope or half-chair conformation to minimize torsional strain. |

| Substituent Positions | The bulky phenyl and cyclopentyl groups will likely adopt positions that minimize steric clash. |

| Diol Conformation | The relative orientation of the two hydroxyl groups will be influenced by hydrogen bonding. |

Exploration of Crystal Packing and Supramolecular Assemblies

As this compound is a chiral molecule, it is expected to crystallize in a chiral space group. Enantiomerically pure compounds must form chiral crystal structures. iucr.orgcsic.es The packing of these chiral molecules in the crystal lattice is driven by the optimization of intermolecular interactions, primarily hydrogen bonding and van der Waals forces.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound," providing precise information on its molecular mass and offering insights into its molecular structure through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₃H₁₈O₂.

Molecular Ion Peak

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 206.28 g/mol . The presence of this peak, even if at low intensity, confirms the molecular mass of the compound. The intensity of the molecular ion peak can be influenced by the ionization technique employed, with softer ionization methods yielding a more abundant molecular ion.

Major Fragmentation Pathways

While a definitive mass spectrum for this specific compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of similar vicinal diols and aromatic compounds under electron ionization (EI). The primary fragmentation pathways are expected to involve cleavages alpha to the hydroxyl groups and within the cyclopentyl and phenyl moieties.

A significant fragmentation pathway for vicinal diols is the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. For this compound, this would lead to the formation of two primary fragment ions.

A summary of the expected key fragments is presented in the table below.

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 206 | [C₁₃H₁₈O₂]⁺ | - |

| 188 | [C₁₃H₁₆O]⁺ | H₂O |

| 107 | [C₇H₇O]⁺ | C₆H₁₁O |

| 99 | [C₆H₁₁O]⁺ | C₇H₇O |

| 105 | [C₇H₅O]⁺ | C₆H₁₃O |

| 77 | [C₆H₅]⁺ | C₇H₁₃O₂ |

| 69 | [C₅H₉]⁺ | C₈H₉O₂ |

It is important to note that the relative abundances of these fragments would depend on the specific conditions of the mass spectrometry experiment. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of each fragment ion, thereby providing greater confidence in the structural assignments.

Computational and Theoretical Investigations of R 1 Cyclopentyl 1 Phenylethane 1,2 Diol

Quantum Chemical Modeling and Simulations

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

No published studies utilizing DFT to determine the optimized geometry or to explore the conformational landscape of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol were found. Such studies would typically provide insights into the molecule's three-dimensional structure, bond lengths, bond angles, and the relative energies of different conformers.

Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational Frequencies, Chiroptical Spectra)

There is no available research detailing the theoretical prediction and interpretation of spectroscopic data for this compound. This would involve computational methods to simulate its infrared (IR), Raman, and chiroptical spectra, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), which are crucial for characterizing chiral molecules.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Specific theoretical investigations into the intramolecular and intermolecular hydrogen bonding networks of this compound are not present in the current body of scientific literature. These studies are essential for understanding the compound's physical properties and its behavior in solution and in the solid state.

Theoretical Studies on Reaction Mechanisms and Kinetics Relevant to Diol Formation and Transformation

A search for theoretical studies on the reaction mechanisms and kinetics related to the formation or transformation of this compound yielded no results. Such computational analyses would be instrumental in understanding the pathways and energy barriers of reactions involving this diol.

Chemical Reactivity and Derivatization of 1,2 Diols Including R 1 Cyclopentyl 1 Phenylethane 1,2 Diol

Oxidative Cleavage Reactions

A hallmark reaction of vicinal diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. ucalgary.camasterorganicchemistry.com This transformation results in the formation of two carbonyl groups. ucalgary.ca The specific nature of the resulting carbonyl compounds—aldehydes or ketones—depends on the substitution pattern of the original diol. masterorganicchemistry.comchemistrysteps.com This reaction provides a powerful synthetic tool, offering a two-step alternative to the ozonolysis of alkenes for cleaving carbon-carbon bonds. libretexts.orglibretexts.org

Common reagents for this transformation include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.comlibretexts.org The reaction with periodic acid is selective for 1,2-diols and proceeds through a cyclic periodate ester intermediate. ucalgary.ca The formation of this five-membered cyclic intermediate is crucial; for instance, trans-decalindiol is not oxidized by HIO₄ because the geometry of the hydroxyl groups prevents the formation of the necessary cyclic ester. chemistrysteps.com

The general reaction can be summarized as follows:

The oxidative cleavage of 1,2-diols is a highly selective method for producing carbonyl compounds. ucalgary.ca The substitution at the carbinol carbons dictates the product outcome. chemistrysteps.com

A primary hydroxyl group is converted to formaldehyde. chemistrysteps.com

A secondary hydroxyl group yields an aldehyde.

A tertiary hydroxyl group gives a ketone. chemistrysteps.com

When both carbons of the diol are secondary, the cleavage results in the formation of two aldehyde molecules. If the diol is part of a cyclic system, this reaction can yield a single molecule containing two aldehyde functional groups, a dialdehyde.

The selective oxidation of vicinal diols to α-hydroxyketones without C-C bond cleavage presents a different challenge due to the potential for overoxidation and cleavage. stanford.edu However, specific catalytic systems, such as those employing boronic acids or palladium complexes, have been developed to achieve this transformation. stanford.edursc.org For example, a boronic acid catalyst can activate the diol by forming a boronate ester, which then undergoes selective oxidation to the α-hydroxyketone. rsc.org

Table 1: Reagents and Products in the Oxidation of 1,2-Diols

| Reagent | Diol Structure | Product(s) | Reaction Type |

|---|---|---|---|

| Periodic acid (HIO₄) | R₂C(OH)-C(OH)R'₂ | R₂C=O + R'₂C=O | C-C Bond Cleavage |

| Sodium periodate (NaIO₄) | RCH(OH)-CH(OH)R' | RCHO + R'CHO | C-C Bond Cleavage |

| Lead tetraacetate (Pb(OAc)₄) | Cyclic diol | OHC-(CH₂)n-CHO | C-C Bond Cleavage |

Skeletal Rearrangements (e.g., Pinacol-Pinacolone Rearrangement)

The pinacol–pinacolone rearrangement is a classic and synthetically useful acid-catalyzed reaction of 1,2-diols that converts them into carbonyl compounds, specifically ketones or aldehydes. wikipedia.orgbyjus.com The reaction was first described in 1860 by Wilhelm Rudolph Fittig. wikipedia.orgbyjus.com It involves the migration of an alkyl or aryl group, resulting in a rearranged carbon skeleton. masterorganicchemistry.com

The mechanism proceeds in several steps:

Protonation: One of the hydroxyl groups is protonated by the acid catalyst. byjus.comchemistrysteps.com

Loss of Water: The protonated hydroxyl group departs as a water molecule, a good leaving group, to form a carbocation. masterorganicchemistry.comchemistrysteps.com In an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation. For instance, a tertiary, benzylic carbocation is significantly more stable due to resonance and will form preferentially. chemistrysteps.com

1,2-Migration: An alkyl or aryl group from the adjacent carbon migrates to the positively charged carbon. wikipedia.orgbyjus.com The driving force for this step is the formation of a resonance-stabilized oxonium ion, which is more stable than the preceding carbocation because all atoms have a complete octet. chemistrysteps.com

Deprotonation: The resulting protonated ketone is deprotonated to yield the final carbonyl product, the pinacolone. byjus.com

In cyclic systems, the stereochemistry of the diol is critical. The migrating group is typically the one situated trans to the leaving hydroxyl group. wikipedia.org The migratory aptitude of different groups is not always straightforward but generally follows the order: aryl > alkyl. chemistrysteps.com For substituted aryl groups, electron-donating groups enhance migratory aptitude. masterorganicchemistry.com

Table 2: Migratory Aptitude in Pinacol Rearrangement

| Migrating Group | Relative Aptitude | Notes |

|---|---|---|

| p-Anisyl | High | Electron-donating methoxy group stabilizes the transition state. |

| Phenyl | Moderate | Aryl groups generally migrate more readily than alkyl groups. chemistrysteps.com |

Cyclization Reactions and Formation of Heterocyclic Systems (e.g., Cyclic Ethers)

Diols can be converted into cyclic ethers through intramolecular cyclization, a process that is typically catalyzed by acid. wikipedia.org This reaction, known as cyclodehydration, is an industrially significant method for producing cyclic ethers like tetrahydrofuran (B95107) (THF) from butane-1,4-diol. nih.gov The mechanism involves the protonation of one hydroxyl group, turning it into a good leaving group (water). youtube.com The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form the cyclic ether. wikipedia.orgyoutube.com

The feasibility of forming a cyclic ether depends on the chain length separating the two hydroxyl groups. The formation of five- and six-membered rings (tetrahydrofurans and tetrahydropyrans, respectively) is generally favored due to their thermodynamic stability. msu.edu

Recent methodologies have expanded the scope of this transformation. For example, a one-pot method allows for the direct conversion of 1,2,n-triols into cyclic ethers. This process involves the in-situ formation of a cyclic ortho ester intermediate, which is then activated by a Lewis acid to facilitate intramolecular displacement by the pendant hydroxyl group. msu.edu Another approach utilizes dimethyl carbonate in the presence of a base for the high-yielding synthesis of five-membered cyclic ethers from 1,4-diols. This method proceeds via a single-step Sₙ2 reaction where the leaving group is formed in situ, and importantly, it preserves the stereochemistry of the starting material. unive.it

Table 3: Examples of Diol Cyclization to Form Cyclic Ethers

| Starting Diol | Catalyst/Conditions | Cyclic Ether Product | Ring Size |

|---|---|---|---|

| Butane-1,4-diol | Acid (e.g., H₃PW₁₂O₄₀) | Tetrahydrofuran (THF) | 5-membered |

| Pentane-1,5-diol | Acid | Tetrahydropyran (THP) | 6-membered |

| Hexane-1,6-diol | H₃PW₁₂O₄₀ | Oxepane | 7-membered |

Functional Group Interconversions and Protective Group Strategies for Diols

The targeted manipulation of diols through functional group interconversion is a cornerstone of modern organic synthesis. rsc.org A crucial strategy in multistep synthesis involving polyfunctional molecules is the use of protecting groups to temporarily mask the reactive hydroxyl groups of a diol, allowing for selective transformations elsewhere in the molecule. fiveable.me

For 1,2- and 1,3-diols, a common and efficient protection strategy is the formation of five- or six-membered cyclic acetals. chem-station.comchemistrysteps.com These are formed by reacting the diol with an aldehyde or a ketone under acidic conditions. pearson.com A widely used example is the reaction of a 1,2-diol with acetone to form a cyclic acetal known as an acetonide or an isopropylidene acetal. pearson.com

These cyclic acetals are advantageous because they are stable under basic, nucleophilic, and reductive conditions but can be readily cleaved (deprotected) under aqueous acidic conditions to regenerate the diol. chem-station.comchemistrysteps.com This differential stability allows for selective reactions to be performed on other parts of the molecule. For instance, an ester group can be reduced with LiAlH₄ in the presence of a ketone, provided the ketone is first protected as a cyclic acetal using ethylene glycol. chemistrysteps.com

While acetals are traditionally considered stable to bases, novel protecting groups have been developed that can be cleaved under basic conditions. For example, 1,2-diols can react with alkyl propynoates to form cyclic acetals that are stable to acid but can be deprotected using bases. acs.org

Table 4: Common Protecting Groups for 1,2-Diols

| Protecting Group | Reagent(s) for Protection | Conditions for Deprotection |

|---|---|---|

| Isopropylidene (Acetonide) | Acetone, Acid catalyst | Aqueous acid |

| Benzylidene Acetal | Benzaldehyde, Acid catalyst | Aqueous acid, Catalytic hydrogenation |

| Carbonate | Phosgene or derivative | Basic conditions (hydrolysis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.